molecular formula C12H18N2O2 B8206579 2-(1-Boc-3-piperidinylidene)acetonitrile

2-(1-Boc-3-piperidinylidene)acetonitrile

Cat. No.: B8206579
M. Wt: 222.28 g/mol
InChI Key: SNIXSVYUUCIRRS-POHAHGRESA-N
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Description

2-(1-Boc-3-piperidinylidene)acetonitrile is a chemical compound with the molecular formula C12H18N2O2. It is also known by its IUPAC name, tert-butyl (3E)-3-(cyanomethylene)-1-piperidinecarboxylate. This compound is notable for its use in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-3-piperidinylidene)acetonitrile typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetonitrile. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-3-piperidinylidene)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(1-Boc-3-piperidinylidene)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(1-Boc-3-piperidinylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1-Boc-3-piperidinylidene)acetonitrile can be compared with other similar compounds, such as:

  • 2-(1-Boc-3-piperidinylidene)acetaldehyde
  • 2-(1-Boc-3-piperidinylidene)acetone
  • 2-(1-Boc-3-piperidinylidene)acetic acid

These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific chemical properties and the range of reactions it can undergo.

Properties

IUPAC Name

tert-butyl (3Z)-3-(cyanomethylidene)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIXSVYUUCIRRS-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CC#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=C/C#N)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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